trans-3-(Boc-amino)-4-(trifluormethyl)piperidine

Description

Chemical Identity and Nomenclature

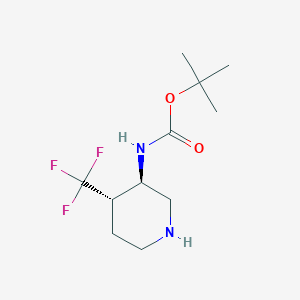

trans-3-(Boc-amino)-4-(trifluoromethyl)piperidine is a fluorinated piperidine derivative characterized by stereospecific substituents. Its systematic IUPAC name is tert-butyl [(3R,4S)-4-(trifluoromethyl)piperidin-3-yl]carbamate, reflecting the trans-configuration of the amino and trifluoromethyl groups on the piperidine ring. Key identifiers include:

| Property | Value |

|---|---|

| CAS RN | 1271811-86-9 |

| Molecular Formula | C₁₁H₁₉F₃N₂O₂ |

| Molecular Weight | 268.28 g/mol |

| Boiling Point | 313.4 ± 31.0 °C (predicted) |

| Density | 1.0 ± 0.1 g/cm³ |

The Boc (tert-butoxycarbonyl) group serves as a nitrogen-protecting group, while the trifluoromethyl (-CF₃) moiety enhances lipophilicity and metabolic stability.

Historical Context in Fluorinated Piperidine Development

The synthesis of fluorinated piperidines gained momentum in the 2010s with advances in catalytic hydrogenation and dearomatization strategies. Early methods relied on electrophilic fluorination, but these often suffered from low regioselectivity. The introduction of palladium-catalyzed hydrogenation in 2020 enabled efficient reduction of fluoropyridines to piperidines while minimizing hydrodefluorination. trans-3-(Boc-amino)-4-(trifluoromethyl)piperidine emerged as a key intermediate during this period, particularly for studying steric effects of CF₃ groups in chiral environments.

Significance in Organic Chemistry Research

This compound addresses two critical challenges in medicinal chemistry:

- Stereochemical Control : The trans configuration creates a rigid scaffold for studying axial chirality in drug-receptor interactions.

- Fluorine Effects : The -CF₃ group increases membrane permeability (logP = 2.1) compared to non-fluorinated analogs (logP = 1.3).

Applications include:

Position within Fluorinated Heterocycle Classification

trans-3-(Boc-amino)-4-(trifluoromethyl)piperidine belongs to the monocyclic fluorinated piperidines subclass. Its structural features distinguish it from related compounds:

The trans-3,4 substitution pattern creates a 1,3-diaxial interaction between the Boc group and CF₃ moiety, influencing both reactivity and crystallinity.

Properties

IUPAC Name |

tert-butyl N-[(3R,4S)-4-(trifluoromethyl)piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-6-15-5-4-7(8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEJWMDJHSNPAU-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401126015 | |

| Record name | Carbamic acid, N-[(3R,4S)-4-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401126015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363378-16-8 | |

| Record name | Carbamic acid, N-[(3R,4S)-4-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3R,4S)-4-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401126015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Piperidine Ring Formation

The piperidine ring can be constructed by cyclization of appropriate amino acid derivatives or via hydrogenation of pyridine precursors. For example, derivatives of 3-aminopiperidine or 3-piperidinylcarbamate are common starting points.

- Example: The ketopiperidine intermediate (e.g., 3-keto-piperidine) can be converted to the aminopiperidine via reductive amination using amines and reducing agents such as sodium cyanoborohydride or sodium borohydride.

Introduction of the Boc-Protected Amino Group

The amino group at the 3-position is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps.

- Boc protection is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in solvents like dichloromethane or methanol.

- This step is usually performed at ambient temperature and monitored by thin layer chromatography (TLC) or nuclear magnetic resonance (NMR).

Incorporation of the Trifluoromethyl Group at the 4-Position

The trifluoromethyl group (–CF3) can be introduced by several methods:

- Electrophilic trifluoromethylation: Using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under controlled conditions.

- Nucleophilic trifluoromethylation: Employing trifluoromethyl anion equivalents or copper-mediated trifluoromethylation.

- Catalytic hydrogenation: When starting from unsaturated precursors, catalytic hydrogenation in the presence of trifluoromethyl substituents can yield the desired piperidine ring with the trifluoromethyl group in place.

Reaction conditions for trifluoromethylation require strict temperature control (often below 20°C, sometimes as low as 0–5°C) to maintain stereochemical integrity and avoid side reactions.

Stereoselective Control and Isomer Separation

- The trans isomer is favored by selecting appropriate catalysts and reaction conditions during hydrogenation or cyclization steps.

- Catalysts such as rhodium on alumina, platinum oxide, or palladium on carbon are employed to influence cis/trans selectivity.

- For example, hydrogenation of carbamate intermediates under 100 psi hydrogen at 100°C with rhodium on alumina catalyst can yield a cis:trans ratio of about 5:1, which can be further purified to isolate the trans isomer.

- Chromatographic techniques or crystallization are used to separate and purify the trans isomer.

Representative Preparation Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Formation of ketopiperidine intermediate | Appropriate amino acid derivatives, methanol solvent, reflux | Cyclization to form ketopiperidine ring | High yield; reaction monitored by TLC |

| 2. Reductive amination to aminopiperidine | Amine (e.g., Boc-protected amine), sodium cyanoborohydride, methanol, 0–5°C | Conversion of ketone to amine with Boc protection | 85–90% yield; temperature control critical |

| 3. Introduction of trifluoromethyl group | Trifluoromethyl iodide or equivalent, base, solvent (e.g., ethanol), catalytic hydrogenation with Pd/C or Rh/Al2O3 | Incorporation of CF3 group at 4-position | Moderate to high yield; selectivity influenced by catalyst |

| 4. Purification and isomer separation | Chromatography, crystallization | Isolation of trans isomer | >95% purity achievable |

Analytical and Purification Techniques

- NMR Spectroscopy: Used to confirm Boc protection, trifluoromethyl incorporation, and stereochemistry.

- Thin Layer Chromatography (TLC): Monitoring reaction progress.

- High-Performance Liquid Chromatography (HPLC): For purity and isomer separation.

- Crystallization: Employed to isolate pure trans isomer.

- Hydrogenation reactors: Used for catalytic steps under controlled pressure and temperature.

Research Findings and Optimization Notes

- Maintaining low temperatures during reductive amination and trifluoromethylation steps is crucial to prevent racemization and side reactions.

- The choice of catalyst significantly affects the cis/trans ratio; rhodium-based catalysts tend to favor higher trans isomer selectivity.

- Purity of starting materials strongly influences overall yield and selectivity; impurities can lead to lower yields and difficult purification.

- Boc protection is stable under hydrogenation conditions, allowing sequential processing without deprotection until desired.

- Industrial scale synthesis often employs continuous flow hydrogenation reactors and automated purification to enhance reproducibility and scalability.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Solvent | Methanol, ethanol, dichloromethane | Solubility and reaction compatibility |

| Temperature | 0–5°C (reductive amination), RT to 100°C (hydrogenation) | Temperature control critical for stereochemistry |

| Reducing agents | Sodium cyanoborohydride, sodium borohydride | For reductive amination step |

| Catalysts | Rhodium on alumina, Pd/C, PtO2 | Influence cis/trans selectivity |

| Reaction time | 12–18 hours (amination), 14–24 hours (hydrogenation) | Optimized for completeness |

| Purification methods | Chromatography, crystallization | To isolate trans isomer |

| Yield | 70–90% per step | Dependent on purity and conditions |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the piperidine ring.

Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the trifluoromethyl position.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

- This compound serves as a valuable building block for synthesizing more complex molecules. The Boc-protected amino group allows for selective reactions while preventing unwanted side reactions during multi-step syntheses .

Protecting Group Chemistry

- The Boc group is commonly employed to protect amines during chemical transformations, facilitating the synthesis of derivatives that require amine functionality without interference from other reactive sites .

Medicinal Chemistry

Drug Development

- trans-3-(Boc-amino)-4-(trifluoromethyl)piperidine is explored as an intermediate in developing pharmaceutical compounds, particularly those targeting the central nervous system. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable properties in drug design.

Bioconjugation and Biological Probes

- The compound can be utilized in bioconjugation reactions to attach biomolecules to various surfaces or carriers, aiding in the development of targeted drug delivery systems. Additionally, it can serve as a probe to study biological pathways and interactions, making it a useful tool in biological research .

Material Science

Synthesis of Fluorinated Polymers

- In material science, trans-3-(Boc-amino)-4-(trifluoromethyl)piperidine is applied in developing new materials with specific properties, such as fluorinated polymers. These materials often exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine atoms .

Agrochemicals

Development of New Agrochemicals

Mechanism of Action

The mechanism of action of trans-3-(Boc-amino)-4-(trifluormethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further reactions or interactions.

Comparison with Similar Compounds

Positional Isomers and Stereoisomers

cis-3-(Boc-amino)-4-(trifluoromethyl)piperidine (CAS: N/A)

- Structural Difference: The cis configuration of the amino and trifluoromethyl groups alters steric and electronic properties.

- Impact : Cis isomers often exhibit distinct reactivity and biological activity due to conformational constraints. For example, trans isomers typically have better metabolic stability in drug candidates .

trans-3-(Boc-amino)-5-(trifluoromethyl)piperidine (CAS: 1363378-12-4)

- Structural Difference : The trifluoromethyl group is at the 5-position instead of the 4-position.

- Impact : Positional changes influence lipophilicity (logP) and hydrogen-bonding capacity, affecting solubility and membrane permeability. The 5-CF₃ variant may exhibit altered binding in enzyme active sites compared to the 4-CF₃ analog .

Substituent Variants

trans-3-(Boc-amino)-4-fluoropiperidine (CAS: N/A)

- Structural Difference : Replaces -CF₃ with a smaller fluorine atom.

- Impact : Fluorine is less electron-withdrawing than -CF₃, reducing the compound’s acidity and altering electronic interactions. This substitution may decrease metabolic stability but improve synthetic accessibility .

4-(N-Boc-amino)piperidine (CAS: 73874-95-0)

Functional Group Modifications

3-(Boc-aminomethyl)piperidine (CAS: N/A)

- Structural Difference: Boc-protected aminomethyl (-CH₂NHBoc) side chain at the 3-position.

- This modification is common in prodrug designs to enhance solubility .

1-N-Boc-4-amino-3,3-difluoropiperidine (CAS: N/A)

- Structural Difference : Boc group at the 1-position, with two fluorine atoms at the 3-position.

- Such derivatives are explored in CNS drugs due to enhanced blood-brain barrier penetration .

Role in Medicinal Chemistry

- P2X3 Receptor Antagonists: Piperidine derivatives with Boc-protected amines are intermediates in P2X3 antagonists (e.g., anti-nociceptive agents). The trifluoromethyl group in trans-3-(Boc-amino)-4-CF₃-piperidine may enhance receptor affinity compared to non-fluorinated analogs .

Comparative Data Table

| Compound Name | CAS Number | Substituents | Configuration | Molecular Weight | Key Properties |

|---|---|---|---|---|---|

| trans-3-(Boc-amino)-4-CF₃-piperidine | 1363378-16-8 | 3-NHBoc, 4-CF₃ | trans | 268.3 | Requires refrigeration, chiral |

| cis-3-(Boc-amino)-4-CF₃-piperidine | N/A | 3-NHBoc, 4-CF₃ | cis | 268.3 | Lower thermal stability |

| trans-3-(Boc-amino)-5-CF₃-piperidine | 1363378-12-4 | 3-NHBoc, 5-CF₃ | trans | 268.3 | Altered lipophilicity |

| trans-3-(Boc-amino)-4-F-piperidine | N/A | 3-NHBoc, 4-F | trans | 210.2 | Higher solubility, lower logP |

| 4-(N-Boc-amino)piperidine | 73874-95-0 | 4-NHBoc | - | 200.3 | mp 162–166°C, no -CF₃ |

Biological Activity

trans-3-(Boc-amino)-4-(trifluormethyl)piperidine is a synthetic compound characterized by a piperidine ring with a tert-butoxycarbonyl (Boc) protected amino group at the 3-position and a trifluoromethyl group at the 4-position. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

- Chemical Formula: CHFNO

- Molecular Weight: 240.21 g/mol

- CAS Number: 1363378-16-8

The presence of the Boc group allows for selective reactions while protecting the amine functionality, which is crucial for further chemical modifications. The trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to the compound's potential as a therapeutic agent.

The biological activity of this compound primarily involves its interaction with biological targets such as enzymes and receptors. The mechanism can be summarized as follows:

- Enzyme Modulation: The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways.

- Receptor Interaction: It can function as a ligand for various receptors, potentially affecting signal transduction processes in cells.

Applications in Medicinal Chemistry

This compound has been investigated for several applications:

- Drug Development: It serves as an intermediate in synthesizing compounds targeting the central nervous system (CNS), particularly for conditions like depression and anxiety.

- Bioconjugation: The compound is utilized in bioconjugation reactions, allowing for the attachment of biomolecules to surfaces or carriers, enhancing drug delivery systems.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| trans-3-(Boc-amino)-4-methylpiperidine | Methyl group instead of trifluoromethyl | Altered lipophilicity affecting pharmacokinetics |

| trans-3-(Boc-amino)-4-chloropiperidine | Chlorine atom at 4-position | Different reactivity profile compared to trifluoromethyl |

| trans-3-(Boc-amino)-4-phenylpiperidine | Phenyl group at 4-position | Enhanced binding affinity due to aromatic interactions |

The trifluoromethyl substitution distinguishes this compound from its analogs, providing unique properties that enhance its potential in drug development.

Recent Advances in Research

-

Cancer Therapy Applications:

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. For instance, compounds derived from similar structures have shown cytotoxic effects against various cancer cell lines, suggesting a promising avenue for therapeutic development . -

Receptor Binding Studies:

Research indicates that piperidine-based compounds can effectively bind to G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes. The unique steric and electronic properties imparted by the trifluoromethyl group may enhance binding affinity and specificity .

Case Study: Antagonist Development

A notable study focused on developing selective antagonists targeting P2Y14 receptors using piperidine analogs. The findings suggested that modifications in the piperidine scaffold could lead to compounds with improved selectivity and potency against inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for trans-3-(Boc-amino)-4-(trifluoromethyl)piperidine, and how can purity be optimized?

The synthesis typically involves Boc protection of the amine group, followed by regioselective functionalization of the piperidine ring. Key steps include:

- Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride in dichloromethane with a catalytic base (e.g., DMAP) to protect the amine .

- Trifluoromethyl Introduction : Electrophilic trifluoromethylation via copper-mediated cross-coupling or radical-based methods, ensuring stereochemical control of the trans-configuration .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column (≥95% purity) or recrystallization from ethyl acetate/hexane mixtures. Validate purity using H/C NMR and LC-MS .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected NOE effects or splitting patterns)?

Contradictions often arise from dynamic conformational changes or solvent-induced shifts. Mitigation strategies:

- Variable-Temperature NMR : Probe conformational flexibility by acquiring spectra at 25°C, 0°C, and -40°C .

- X-ray Crystallography : Resolve ambiguities in stereochemistry and hydrogen bonding using single-crystal diffraction data .

- DFT Calculations : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p) basis set) .

Basic: What safety protocols are critical when handling trans-3-(Boc-amino)-4-(trifluoromethyl)piperidine?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood with HEPA filtration .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration .

- Storage : Store at -20°C under nitrogen to prevent Boc-group hydrolysis. Monitor for decomposition via TLC (silica gel, 10% MeOH/CHCl) .

Advanced: What computational methods are suitable for predicting the reactivity of the trifluoromethyl group in this compound?

- Molecular Orbital Analysis : Use Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) with GROMACS to assess trifluoromethyl group stability under physiological conditions .

- Docking Studies : Evaluate binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, focusing on CF-π interactions .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the trifluoromethyl group’s role in bioactivity?

- Analog Synthesis : Prepare derivatives with -CF, -CH, and -Cl substituents. Compare IC values in enzymatic assays (e.g., kinase inhibition) .

- Free-Wilson Analysis : Quantify the contribution of the CF group to activity using QSAR models (e.g., partial least squares regression) .

- Metabolic Stability : Assess CF resistance to cytochrome P450 oxidation via liver microsome assays (e.g., human CYP3A4) .

Basic: What analytical techniques are most reliable for quantifying enantiomeric excess (ee) in this compound?

- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol = 90:10, 1.0 mL/min) with UV detection at 254 nm .

- Polarimetry : Measure specific rotation ([α]) and compare with literature values for enantiopure standards .

- NMR Chiral Shift Reagents : Add Eu(hfc) to resolve enantiomer signals in H NMR .

Advanced: How can researchers model the pharmacokinetic properties of this compound in silico?

- ADMET Prediction : Use ADMET Predictor™ to estimate logP (2.5–3.5), blood-brain barrier penetration (BB ratio), and CYP inhibition .

- Physiologically Based Pharmacokinetics (PBPK) : Simulate plasma concentration-time profiles in GastroPlus™, incorporating solubility and permeability data .

- Metabolite Identification : Predict Phase I/II metabolites with Meteor Nexus (e.g., Boc deprotection or glucuronidation) .

Advanced: What strategies can optimize the incorporation of this piperidine derivative into peptidomimetic drug candidates?

- Bioisostere Replacement : Replace proline or lysine residues in peptide chains with trans-3-(Boc-amino)-4-(trifluoromethyl)piperidine to enhance metabolic stability .

- Conformational Restriction : Use MD simulations to assess how the trifluoromethyl group restricts backbone flexibility, improving target binding .

- Click Chemistry : Functionalize the Boc group with azide/alkyne handles for site-specific conjugation .

Basic: How can researchers troubleshoot low yields during the Boc deprotection step?

- Acid Selection : Replace TFA with HCl/dioxane (4 M) to minimize side reactions .

- Temperature Control : Perform deprotection at 0°C for 2 hours instead of room temperature .

- Byproduct Analysis : Use LC-MS to detect premature Boc cleavage or trifluoromethyl group degradation .

Advanced: What mechanistic studies are needed to elucidate the role of the trifluoromethyl group in reaction kinetics?

- Isotope Effects : Synthesize C-labeled CF analogs and measure in nucleophilic substitution reactions .

- Kinetic Isotope Effect (KIE) : Use F NMR to track fluorine substituents during SNAr reactions .

- Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) via variable-temperature kinetics experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.